

Executive Summary & Nomenclature Clarification

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Compound of Interest

Compound Name:	2-Iodophenazine
CAS No.:	2876-21-3
Cat. No.:	B13426704

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In chemical databases and procurement systems, a common discrepancy exists between trivial nomenclature and Chemical Abstracts Service (CAS) Registry Numbers. While the prompt identifies "**2-Iodophenazine**" alongside "CAS 41198-02-1", these represent two distinct chemical entities[1][2].

- **2-Iodophenazine** is officially registered under CAS 2876-21-3[2].
- CAS 41198-02-1 corresponds to 2-Amino-3-bromo-5-chlorobenzoic acid, a highly functionalized anthranilic acid derivative[1][3].

As a Senior Application Scientist, I have designed this whitepaper to comprehensively address both compounds. This guide provides field-proven mechanistic insights, self-validating synthetic protocols, and downstream applications for both entities, ensuring absolute clarity for researchers in drug development and materials science.

PART 1: 2-Iodophenazine (CAS 2876-21-3) Chemical Significance & Applications

2-Iodophenazine is a critical heterocyclic building block. The presence of the labile carbon-iodine bond makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is heavily utilized in the synthesis of quinoxalines for pharmaceutical applications[2] and in the development of thermally activated delayed fluorescent (TADF) materials for advanced organic light-emitting diodes (OLEDs)[4].

Mechanistic Rationale: Oxidative Cyclization

The most efficient synthesis of **2-iodophenazine** avoids direct halogenation of the phenazine core, which often yields inseparable regioisomers. Instead, an umpolung strategy utilizing the oxidative cyclization of 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole is preferred[4][5].

- Causality of the Oxidant: Silver oxide (Ag_2O) is selected as a mild, single-electron oxidant. Unlike harsh oxidants (e.g., KMnO_4), Ag_2O facilitates N-N bond formation and subsequent aromatization without cleaving the target's critical carbon-iodine bond[4][5].
- Causality of the Solvent: Dimethyl sulfoxide (DMSO) is utilized because its high dielectric constant stabilizes the polar transition states during the cyclization cascade, while the 80 °C temperature provides the exact activation energy required for aromatization[4][5].



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Synthetic workflow for **2-Iodophenazine** via oxidative cyclization.

Self-Validating Synthesis Protocol

Materials: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol), Ag_2O (4.0 equiv), anhydrous DMSO (2.0 mL)[4][5].

- Reaction Setup: Charge a flame-dried Schlenk tube with the diazaborole precursor and Ag_2O .

- Atmosphere Control: Evacuate and backfill the system with N₂ three times. Causality: Excluding atmospheric oxygen prevents competitive oxidative degradation that leads to polymeric byproducts[5].
- Cyclization: Inject anhydrous DMSO via syringe. Replace the septum with a glass stopper and heat the vigorously stirring mixture at 80 °C in an oil bath for 24 hours[4][5].
- In-Process Control (IPC): At 20 hours, sample 10 µL of the mixture, dilute in dichloromethane (CH₂Cl₂), and perform Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/EtOAc) to confirm the complete disappearance of the fluorescent diazaborole precursor.
- Purification & Validation: Cool to ambient temperature, dilute with 10 mL CH₂Cl₂, and filter through a Celite pad to remove insoluble silver salts[5]. Concentrate the filtrate and purify via silica gel column chromatography. Validate the structural integrity via High-Resolution Mass Spectrometry (HRMS), targeting the [M+H]⁺ peak at m/z ~307.0.

PART 2: 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1)

Chemical Significance & Applications

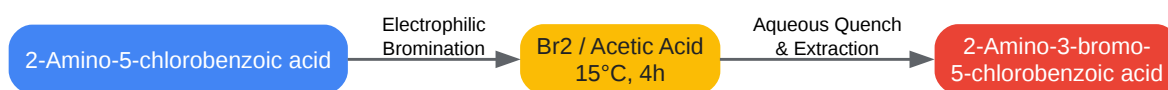
CAS 41198-02-1 is a rigid, poly-halogenated building block[1]. In drug development, it is a primary starting material for synthesizing complex 3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolinone derivatives[6]. These derivatives have demonstrated potent anticoccidial activity against *Eimeria tenella* in poultry, making this compound highly valuable in veterinary medicinal chemistry[6].

Mechanistic Rationale: Regioselective Bromination

The synthesis relies on the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic acid[7].

- Regioselectivity: The amino (-NH₂) group is a strong activating ortho/para director, while the carboxylic acid (-COOH) is a deactivating meta director. With the para position occupied by the chloro group, the C3 position (ortho to the amine, meta to the carboxylic acid) becomes the most electron-rich and sterically accessible site for electrophilic attack.

- Causality of the Reagents: Acetic acid is selected as the solvent because it acts as a mild proton source that polarizes the molecular bromine (Br_2), generating a sufficiently potent electrophile without requiring harsh Lewis acid catalysts (e.g., FeBr_3)[7]. This prevents over-bromination and preserves the carboxylic acid moiety.



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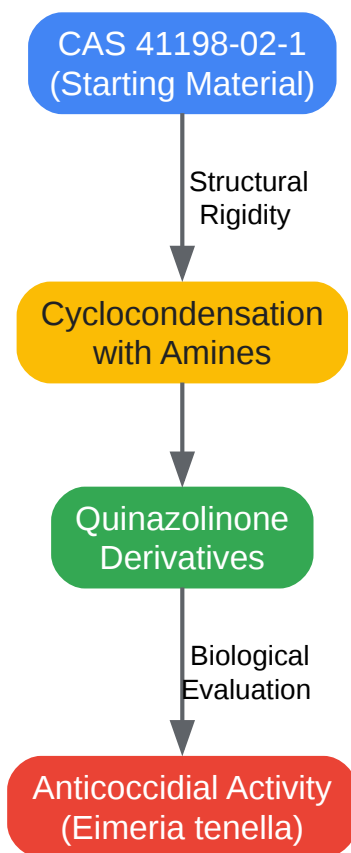
Electrophilic aromatic bromination workflow for CAS 41198-02-1.

Self-Validating Synthesis Protocol

Materials: 2-amino-5-chlorobenzoic acid (1.05 mol), Br_2 (1.15 mol), Acetic Acid (3.4 L)[7].

- Reaction Initiation: Dissolve 2-amino-5-chlorobenzoic acid in acetic acid and cool the reactor to 15 °C. Causality: Cooling suppresses oxidative side reactions of the sensitive aniline moiety[7].
- Electrophilic Addition: Add Br_2 dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic bromination and ensures strict regioselectivity at the C3 position. Stir for 4 hours at 15 °C[7].
- In-Process Control (IPC): Monitor the reaction via High-Performance Liquid Chromatography (HPLC) to ensure >98% conversion of the starting material.
- Quenching & Extraction: Slowly quench the mixture into 8 L of cold water. Causality: Water neutralizes unreacted Br_2 and forces the precipitation of the hydrophobic product. Extract with tert-butyl methyl ether (t-BuOMe)[7].
- Purification & Validation: Wash the organic layer with water, dry over MgSO_4 , and concentrate. Treat the crude solid with hot hexane to remove non-polar impurities and filter[7]. Validate the product via its melting point (target: 225-228 °C) and ^1H NMR (DMSO-

d₆), which must show two distinct doublets at δ 7.70 (J = 2.6 Hz) and δ 7.69 (J = 2.6 Hz), confirming the meta-coupling of the isolated aromatic protons[7].



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Downstream application of CAS 41198-02-1 in anticoccidial drug development.

PART 3: Quantitative Data Summary

To facilitate rapid comparison for procurement and analytical validation, the physicochemical properties of both compounds are summarized below[1][2][3][8].

Property	2-Iodophenazine	2-Amino-3-bromo-5-chlorobenzoic acid
CAS Registry Number	2876-21-3	41198-02-1
Molecular Formula	C ₁₂ H ₇ IN ₂	C ₇ H ₅ BrClNO ₂
Molecular Weight	306.10 g/mol	250.48 g/mol
Appearance	Light brown to brown solid	White to slightly yellow solid
Melting Point	N/A (Decomposes)	225 - 228 °C
Solubility	DMSO, Dichloromethane	DMSO, Acetic Acid, t-BuOMe
Primary Application	TADF materials, Quinoxalines	Quinazolinones, Anticoccidials

PART 4: References

- An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine Source: Royal Society of Chemistry (RSC) URL:[[Link](#)]
- Synthesis of intermediates useful in preparing tricyclic compounds (Patent EP0977739A1) Source: Google Patents / European Patent Office URL:
- 2-Amino-3-bromo-5-chlorobenzoic acid (CID 11779931) Source: PubChem URL:[[Link](#)]
- Synthesis and anticoccidial activity of new quinazolinone derivatives Source: Pesticide Biochemistry and Physiology URL:[[Link](#)]

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Sources

- [1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem \[benchchem.com\]](#)
- [2. CAS 2876-21-3: Fenazina, 2-yodo- | CymitQuimica \[cymitquimica.com\]](#)

- [3. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. rsc.org \[rsc.org\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. buildingblock.bocsci.com \[buildingblock.bocsci.com\]](#)
- [7. EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds - Google Patents \[patents.google.com\]](#)
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